(E)-N-(Furan-3-ylmethylidene)hydroxylamine
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Overview
Description
(E)-N-(Furan-3-ylmethylidene)hydroxylamine is an organic compound that features a furan ring attached to a hydroxylamine group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Furan-3-ylmethylidene)hydroxylamine typically involves the condensation of furan-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(Furan-3-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can yield amines or hydroxylamines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(Furan-3-ylmethylidene)hydroxylamine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethylidene)hydroxylamine: Similar structure but with the furan ring attached at a different position.
N-(Thiophen-3-ylmethylidene)hydroxylamine: Similar structure but with a thiophene ring instead of a furan ring.
N-(Pyridin-3-ylmethylidene)hydroxylamine: Similar structure but with a pyridine ring.
Uniqueness
(E)-N-(Furan-3-ylmethylidene)hydroxylamine is unique due to its specific structural arrangement, which can influence its reactivity and potential applications. The position of the furan ring and the nature of the hydroxylamine group can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C5H5NO2 |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
N-(furan-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5NO2/c7-6-3-5-1-2-8-4-5/h1-4,7H |
InChI Key |
QJNJBSOMPGENRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C=NO |
Origin of Product |
United States |
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